2-Fluoro-5-methylpyridin-4-OL
Overview
Description
2-Fluoro-5-methylpyridin-4-OL is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts distinct characteristics, making these compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-5-methylpyridin-4-OL is the potassium (K+) channel . Potassium channels play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes such as nerve signal transmission and muscle contraction .
Mode of Action
This compound acts as a potassium channel blocker . It binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction with the potassium channels results in the modulation of the electrical activity of the cell .
Biochemical Pathways
The action of this compound primarily affects the electrical signaling pathways in cells. By blocking potassium channels, it prevents the efflux of potassium ions, thereby altering the membrane potential and influencing the conduction of electrical signals . This can have downstream effects on various cellular processes that are regulated by electrical signaling.
Pharmacokinetics
Similar compounds have been shown to exhibit good permeability to an artificial brain membrane, suggesting potential for good bioavailability . Additionally, these compounds have been found to be stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of many drugs .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of electrical signaling in cells. By blocking potassium channels, it can enhance impulse conduction in demyelinated axons . This can potentially improve the function of nerve cells in conditions where demyelination has occurred, such as in multiple sclerosis .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-methylpyridin-4-OL plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The hydroxyl group on this compound can form hydrogen bonds with active site residues of enzymes, potentially inhibiting or modifying their activity. Additionally, the fluorine atom can engage in halogen bonding, further influencing the compound’s binding affinity and specificity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance . Additionally, its interaction with membrane proteins can affect ion transport and cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can activate certain receptors by mimicking endogenous ligands, leading to downstream signaling events . Changes in gene expression induced by this compound are often mediated through transcription factors that respond to altered cellular conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained alterations in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylpyridin-4-OL can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines . Another method includes the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques. These methods typically involve the use of fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) to achieve the desired fluorinated products .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
2-Fluoro-5-methylpyridin-4-OL has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Fluorinated pyridines are explored for their therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-5-fluoroalkoxypyridines
Uniqueness
2-Fluoro-5-methylpyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Fluoro-5-methylpyridin-4-OL is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, biochemical properties, and relevant case studies.
Overview of this compound
This compound (CAS No. 1227594-35-5) is characterized by the presence of a fluorine atom in the aromatic ring, which imparts unique chemical properties. This compound is primarily recognized for its role as a potassium channel blocker, influencing electrical signaling in various cell types.
Target of Action
The primary target of this compound is the potassium (K+) channel , which plays a crucial role in maintaining the membrane potential and excitability of cells.
Mode of Action
The compound acts as a potassium channel blocker, preventing the efflux of potassium ions. This action alters the membrane potential, thereby modulating electrical signaling pathways within cells. Such modulation can enhance impulse conduction in demyelinated axons, which is particularly relevant in neurological contexts.
Interaction with Biomolecules
This compound interacts with various enzymes and proteins due to its hydroxyl group and fluorine atom. The compound can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. Additionally, halogen bonding from the fluorine atom can influence binding affinity and specificity.
Cellular Effects
This compound has been shown to affect multiple cellular processes:
- Gene Expression : It can alter the expression of genes involved in oxidative stress response, impacting cellular redox balance.
- Signal Transduction : By modulating kinase and phosphatase activity, it influences critical signaling pathways that regulate cellular metabolism and function.
Pharmacokinetics
Research indicates that similar compounds exhibit good permeability across biological membranes, suggesting that this compound may also possess favorable bioavailability characteristics. Its stability under physiological conditions further supports its potential for therapeutic applications.
Case Study: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound demonstrated its ability to enhance neuronal survival under oxidative stress conditions. The compound was found to upregulate antioxidant genes, thereby mitigating cellular damage in neuronal cultures exposed to harmful agents.
Applications in Drug Development
The compound serves as a valuable building block in medicinal chemistry. It has been explored for its potential use in developing drugs targeting various diseases, including neurological disorders and cancer. Its unique properties make it an attractive candidate for further research into novel therapeutics .
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-Fluoropyridine | Simple fluorinated pyridine | Basic pharmacological activity |
2-Fluoro-4-methylpyridine | Methyl substitution at position 4 | Similar potassium channel effects |
2-Fluoro-5-fluoroalkoxypyridines | Multiple fluorine substitutions | Enhanced bioactivity |
This compound stands out due to its specific substitution pattern, which confers distinct chemical and biological properties compared to other fluorinated pyridines.
Properties
IUPAC Name |
2-fluoro-5-methyl-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHWQQSOUUXLTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=CC1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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